molecular formula C11H13ClN2O3 B565808 tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate CAS No. 893423-62-6

tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate

Cat. No.: B565808
CAS No.: 893423-62-6
M. Wt: 256.686
InChI Key: YNHFPXDHWTUUCL-UHFFFAOYSA-N
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Description

tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate: is a chemical compound with the molecular formula C11H13ClN2O3 and a molecular weight of 256.69 g/mol It is a derivative of pyridine, featuring a tert-butyl carbamate group and a chloroformyl substituent on the pyridine ring

Scientific Research Applications

Chemistry: tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may serve as a precursor for the development of pharmaceuticals targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals .

Safety and Hazards

“tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Mechanism of Action

Target of Action

It is known that boc-protected amines are commonly used in peptide synthesis , suggesting that this compound may interact with proteins or enzymes in the body.

Mode of Action

The compound contains a BOC-protected amino group . BOC, or tert-butoxycarbonyl, is a protecting group used in organic synthesis. It is used to protect amino groups, which are particularly reactive. The BOC group can be removed under acidic conditions, revealing the amino group . This suggests that the compound may interact with its targets by binding to them through its amino group once the BOC group has been removed.

Pharmacokinetics

The pharmacokinetic properties of the compound include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also reported to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism . Its lipophilicity, as indicated by various Log P values, suggests it has good membrane permeability .

Action Environment

Environmental factors such as pH could influence the compound’s action, efficacy, and stability. For instance, the removal of the BOC group occurs under acidic conditions . Therefore, the compound’s activity could be influenced by the pH of its environment. Other factors, such as temperature and the presence of other substances, could also potentially affect the compound’s stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate typically involves the reaction of 2-chloro-3-formylpyridine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.

    Reduction Reactions: Reducing agents (e.g., sodium borohydride), solvent (e.g., ethanol), room temperature.

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., water), elevated temperature.

Major Products Formed:

    Substitution Reactions: Products with nucleophiles replacing the chloro group.

    Reduction Reactions: Alcohol derivatives of the compound.

    Oxidation Reactions: Carboxylic acid derivatives of the compound.

Comparison with Similar Compounds

  • tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate
  • tert-Butyl (3-formylpyridin-4-yl)carbamate
  • tert-Butyl (4-formylpyridin-3-yl)carbamate

Comparison: tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate is unique due to the specific positioning of the chloro and formyl groups on the pyridine ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

tert-butyl N-(2-chloro-3-formylpyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-4-5-13-9(12)7(8)6-15/h4-6H,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHFPXDHWTUUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681005
Record name tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893423-62-6
Record name tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of tert-butyl (2-chloropyridin-4-yl)carbamate (1.14 gm, 5 mmol) in dry THF (20 mL) was cooled to −70° C. under an inert atmosphere and 1.7 M t-butyl lithium/pentane (8 mL, 13.5 mmol) was slowly added. The reaction was stirred for two hours and then dry DMF (1.2 mL, 15.5 mmol) was added. The reaction was allowed to slowly warm to room temperature over a three hour period. The reaction mixture was quenched with 3 N HCl (12 mL) and diluted with diethyl ether. The ether layer was washed with aqueous NaHCO3, dried (over Na2SO4), filtered and evaporated. The residue was triturated with cold diethyl ether to give pure t-butyl (2-chloro-3-formylpyridine-4-yl)carbamate. The mother liquors were chromatographed on silica gel eluting with 15-20% ethyl acetate/hexane to give additional product. 1H-NMR (500 MHz, CDCl3): δ 11.0 (1H, br s), 10.52 (1H, s), 8.38 (1H, d, J=6 Hz), 8.31 (1H, d, J=6 Hz), 1.54 (9H, s); m/e (m+1): 257.2.
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
t-butyl lithium pentane
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two

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